Furan-3-yl(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone
Description
Properties
IUPAC Name |
furan-3-yl-(3-pyrazin-2-yloxypyrrolidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c17-13(10-2-6-18-9-10)16-5-1-11(8-16)19-12-7-14-3-4-15-12/h2-4,6-7,9,11H,1,5,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URVXQBIPCRWPEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CN=C2)C(=O)C3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Furan-3-yl(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone can be achieved through a multicomponent reaction involving 1,3-di(pyridin-2-yl)propane-1,3-dione, aryl aldehydes, and cyclohexyl isocyanide . This catalyst-free, one-pot synthesis method is efficient and simplifies the purification process by incorporating all starting substrates into the final product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the principles of multicomponent reactions and catalyst-free synthesis can be scaled up for industrial applications. The use of readily available starting materials and the simplicity of the reaction conditions make this compound a viable candidate for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Furan-3-yl(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pyrazine ring can be reduced to form dihydropyrazines.
Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Furanones
Reduction: Dihydropyrazines
Substitution: Various substituted pyrrolidines
Scientific Research Applications
Medicinal Chemistry Applications
Furan-3-yl(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone serves as a scaffold for the development of new pharmaceuticals. Its structural features allow for modifications that can enhance biological activity. Notably, compounds similar to this have shown anti-tubercular activity against Mycobacterium tuberculosis, making it a candidate for further research in treating tuberculosis .
Case Study: Anti-Tubercular Activity
A study examining compounds with similar structures demonstrated significant inhibition of Mycobacterium tuberculosis. The mechanism involved interaction with specific biochemical pathways that are crucial for bacterial survival .
Materials Science Applications
The compound's heterocyclic nature makes it suitable for developing new materials with specific electronic or optical properties. Research indicates that derivatives of furan and pyrazine can exhibit unique electronic characteristics, which can be harnessed in organic electronics and photonic devices.
Potential Use in Organic Electronics
Research into the electronic properties of furan-based compounds suggests they could be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to fine-tune their electronic properties through structural modifications is particularly advantageous .
Biological Studies
This compound can mimic natural substrates, making it valuable in enzyme interaction studies and receptor binding assays. This characteristic allows researchers to explore its potential as a lead compound in drug discovery.
Case Study: Receptor Binding
In biological assays, compounds based on this structure were tested for their ability to bind to various receptors, showing promising results that warrant further investigation into their pharmacological profiles .
Mechanism of Action
The mechanism of action of Furan-3-yl(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. The furan ring can participate in π-π stacking interactions, while the pyrazine and pyrrolidine rings can form hydrogen bonds with target proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Core Modifications
- 3-(Furan-3-yl)-1-(pyrrolidin-1-yl)propan-1-one (CAS: Not specified) This compound replaces the pyrazin-2-yloxy group with a propan-1-one chain. It was synthesized via catalytic hydrogenation of an α,β-unsaturated ketone precursor .
- Furan-3-yl(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone (CAS: 2034416-41-4) Substitution of the pyrazine group with a phenyl-1,2,4-oxadiazole introduces aromatic bulk and rigidity. The oxadiazole’s electron-withdrawing nature may alter solubility and binding affinity compared to the pyrazine derivative .
- (3-(4-Cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(furan-3-yl)methanone (CAS: 2034613-19-7) Here, the pyrazine-2-yloxy group is replaced by a cyclopropyl-triazole. The triazole’s click-chemistry compatibility and cyclopropyl’s steric effects may enhance metabolic stability .
Substitution Patterns
- Pyrrolidin-1-yl[3-(1H-tetrazol-1-yl)phenyl]methanone (CAS: 896863-18-6) This analogue substitutes the pyrrolidine’s pyrazine-oxy group with a tetrazole-phenyl system. The tetrazole’s acidity (pKa ~4.9) could improve aqueous solubility relative to the pyrazine derivative .
- The methyl group on the pyridine may enhance lipophilicity .
Physicochemical and Pharmacological Comparison
Table 1: Comparative Data for Selected Analogues
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Substituents | Notable Properties |
|---|---|---|---|---|---|
| This compound | 2034251-28-8 | C14H14N3O3 | 280.28 (est.) | Pyrazin-2-yloxy, Furan-3-yl | High hydrogen-bonding capacity; moderate lipophilicity |
| Furan-3-yl(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone | 2034416-41-4 | C17H15N3O3 | 309.32 | Phenyl-oxadiazole | Rigid aromatic system; potential for π-π interactions |
| (3-(4-Cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(furan-3-yl)methanone | 2034613-19-7 | C14H16N4O2 | 272.30 | Cyclopropyl-triazole | Enhanced metabolic stability; steric hindrance |
| Pyrrolidin-1-yl[3-(1H-tetrazol-1-yl)phenyl]methanone | 896863-18-6 | C12H13N5O | 259.27 | Tetrazole-phenyl | Improved solubility (acidic pH); bioisostere for carboxylic acids |
Biological Activity
Furan-3-yl(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound consists of three main components:
- Furan Ring : A five-membered aromatic ring containing oxygen.
- Pyrazinyl Group : A nitrogen-containing heterocycle that enhances biological activity.
- Pyrrolidinyl Moiety : A saturated five-membered ring that contributes to the compound's pharmacological properties.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives with similar structures have shown effectiveness against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
A study found that certain pyrazinyl derivatives demonstrated Minimum Inhibitory Concentrations (MIC) as low as 50 µM against E. coli, indicating strong antibacterial properties .
Antiviral Activity
The compound's structure suggests potential antiviral applications. Similar compounds have been tested for their efficacy against viruses such as HIV and the Tobacco Mosaic Virus (TMV). For example, pyrazole derivatives have been reported to inhibit TMV with an effective concentration (EC50) of approximately 58.7 µg/mL . This highlights the potential of this compound in antiviral drug development.
The mechanism by which this compound exerts its biological effects is not fully elucidated but likely involves:
- Target Interaction : The compound may interact with specific enzymes or receptors, modulating biochemical pathways.
- Inhibition of Pathogen Growth : By disrupting cellular processes in bacteria and viruses, it can inhibit their growth and replication.
Case Studies
Several studies have focused on the biological activity of related compounds:
These case studies illustrate the promising biological activities associated with compounds containing similar structural features.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Furan-3-yl(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves multi-step reactions, starting with functionalization of the pyrrolidine ring. For example:
Acylation : Reacting pyrrolidine with a furan-3-carbonyl chloride derivative.
Substitution : Introducing the pyrazin-2-yloxy group via nucleophilic substitution (e.g., using pyrazin-2-ol under Mitsunobu conditions) .
- Optimization : Key parameters include temperature (0–25°C for substitution), solvent polarity (e.g., THF or DMF), and stoichiometric ratios (1:1.2 for pyrrolidine:carbonyl chloride). Catalysts like Pd(OAc)₂ may enhance coupling efficiency .
Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation?
- Techniques :
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., pyrazine proton signals at δ 8.5–9.0 ppm) .
- X-ray crystallography : Resolves 3D conformation; SHELX software refines crystal structures by iterative least-squares methods .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ = ~315.12) .
Q. How can initial biological activity assays be designed to evaluate this compound?
- Assay Design :
- Target selection : Prioritize enzymes/receptors with known interactions with pyrrolidine or pyrazine motifs (e.g., phosphodiesterases, kinase enzymes) .
- In vitro screens : Use fluorescence polarization for binding affinity (IC₅₀) or enzymatic inhibition (e.g., ADP-Glo™ kinase assay) .
- Dose-response : Test concentrations from 1 nM–100 µM to establish potency thresholds .
Advanced Research Questions
Q. How can contradictory data in reaction yields or bioactivity be resolved?
- Approach :
- Reproducibility checks : Verify solvent purity (e.g., anhydrous DMF) and reaction atmosphere (N₂ vs. air) .
- Bioactivity conflicts : Compare assay conditions (e.g., cell line variability, serum concentration). Use orthogonal assays (SPR vs. ELISA) to confirm target engagement .
- Case Study : A 2023 study found a 20% yield discrepancy due to trace moisture in THF; switching to dry DMF increased consistency .
Q. What computational methods predict the compound’s reactivity and target interactions?
- Methods :
- DFT calculations : Optimize transition states for substitution reactions (e.g., B3LYP/6-31G* level) .
- Molecular dynamics (MD) : Simulate binding to PDE4B (RMSD < 2.0 Å over 100 ns trajectories) .
- Docking studies : Use AutoDock Vina to rank binding poses with pyrazine oxygen forming H-bonds to Arg220 in PDE4B .
Q. How can stability and solubility challenges be addressed during formulation?
- Strategies :
- Salt formation : Hydrochloride salts improve aqueous solubility (tested via shake-flask method) .
- Co-solvents : Use PEG-400 or cyclodextrins for in vivo studies .
- Degradation studies : Monitor under accelerated conditions (40°C/75% RH; HPLC purity >95% over 4 weeks) .
Q. What experimental phasing strategies are effective for crystallographic analysis?
- SHELX Workflow :
Data collection : High-resolution (<1.2 Å) synchrotron data reduces phase ambiguity .
SHELXD/E : Direct methods for initial phases; density modification in SHELXE improves map quality .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
